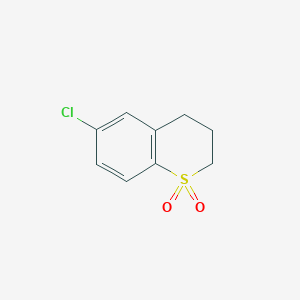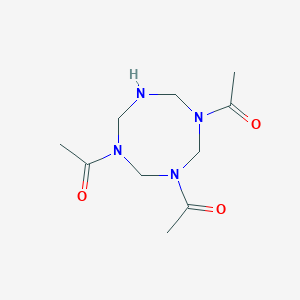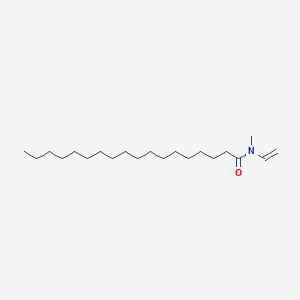
N-Ethenyl-N-methyloctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethenyl-N-methyloctadecanamide: is an organic compound with the molecular formula C21H41NO It is a long-chain amide with a vinyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethenyl-N-methyloctadecanamide typically involves the reaction of octadecanoic acid with N-methylvinylamine. The reaction is carried out under anhydrous conditions with a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethenyl-N-methyloctadecanamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-Ethenyl-N-methyloctadecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of long-chain amides with biological membranes.
Industry: Used in the production of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of N-Ethenyl-N-methyloctadecanamide involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the polar amide group can form hydrogen bonds with other molecules. This dual functionality makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
- N-Ethenyl-N-methylhexadecanamide
- N-Ethenyl-N-methyldodecanamide
- N-Ethenyl-N-methylhexanoamide
Comparison: N-Ethenyl-N-methyloctadecanamide is unique due to its longer carbon chain, which enhances its hydrophobic interactions with lipid bilayers. This makes it more effective in applications requiring strong membrane integration, such as drug delivery systems. In contrast, shorter-chain analogs may have lower membrane affinity and different solubility properties.
Propiedades
Número CAS |
91601-20-6 |
|---|---|
Fórmula molecular |
C21H41NO |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
N-ethenyl-N-methyloctadecanamide |
InChI |
InChI=1S/C21H41NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(3)5-2/h5H,2,4,6-20H2,1,3H3 |
Clave InChI |
ULPHERMLPPWENY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



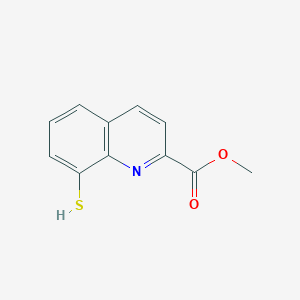
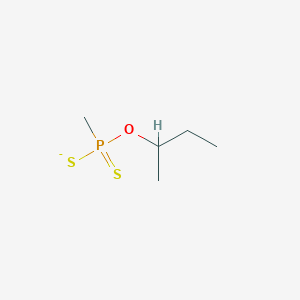



![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)

